An In-Depth Technical Guide to the Synthesis of 4-[(dimethylamino)bis(1-methylethyl)silyl]butanenitrile
An In-Depth Technical Guide to the Synthesis of 4-[(dimethylamino)bis(1-methylethyl)silyl]butanenitrile
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 4-[(dimethylamino)bis(1-methylethyl)silyl]butanenitrile, a valuable organosilane-nitrile compound. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, diisopropyl(dimethylamino)silane, followed by a platinum-catalyzed hydrosilylation reaction with 3-butenenitrile. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, mechanistic insights, characterization data, and essential safety considerations. The methodologies described are designed to be both scalable and reproducible, providing a solid foundation for further research and application.
Introduction and Strategic Overview
4-[(dimethylamino)bis(1-methylethyl)silyl]butanenitrile is a bifunctional molecule incorporating a sterically hindered silyl moiety and a terminal nitrile group. The diisopropylsilyl group offers a unique balance of reactivity and stability, making it a valuable component in various chemical transformations. The dimethylamino group can act as an internal base or a coordinating ligand, while the butanenitrile chain provides a versatile handle for further functionalization, such as reduction to an amine or hydrolysis to a carboxylic acid.
The synthetic strategy outlined in this guide was chosen for its efficiency and reliance on well-established, high-yielding reactions. The overall process is depicted in the workflow diagram below. The synthesis begins with the preparation of the requisite aminosilane, followed by the crucial C-Si bond formation via hydrosilylation.
Caption: Overall synthetic workflow for 4-[(dimethylamino)bis(1-methylethyl)silyl]butanenitrile.
Mechanistic Principles and Rationale
Synthesis of Diisopropyl(dimethylamino)silane
The first stage of the synthesis involves a nucleophilic substitution reaction at the silicon center of chlorodiisopropylsilane. Dimethylamine, a potent nucleophile, attacks the electrophilic silicon atom, displacing the chloride leaving group. This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, which serves to scavenge the hydrogen chloride (HCl) generated in situ. The formation of triethylammonium chloride, a solid precipitate, drives the reaction to completion. Anhydrous conditions are critical to prevent the hydrolysis of the chlorosilane starting material and the aminosilane product.
Platinum-Catalyzed Hydrosilylation
The core C-Si bond-forming reaction is a hydrosilylation, which involves the addition of the Si-H bond of diisopropyl(dimethylamino)silane across the terminal double bond of 3-butenenitrile. This reaction is efficiently catalyzed by platinum(0) complexes, with Karstedt's catalyst being a particularly effective choice due to its high activity and solubility in organic solvents.[1][2]
The catalytic cycle is generally understood to proceed via the Chalk-Harrod mechanism.[1][3] The key steps are:
-
Oxidative Addition: The Si-H bond of the silane adds to the Pt(0) center, forming a Pt(II) hydride-silyl complex.
-
Olefin Coordination: The alkene (3-butenenitrile) coordinates to the platinum center.
-
Migratory Insertion: The coordinated alkene inserts into the Pt-H bond. This step typically proceeds in an anti-Markovnikov fashion, with the silicon atom adding to the terminal carbon of the alkene, which is sterically less hindered.
-
Reductive Elimination: The resulting alkyl-silyl-platinum complex undergoes reductive elimination to release the final product and regenerate the Pt(0) catalyst.
Caption: Simplified Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
The choice of Karstedt's catalyst is predicated on its ability to promote the reaction under mild conditions with high selectivity for the linear, anti-Markovnikov product.[1]
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties | Supplier |
| Chlorodiisopropylsilane | 2227-29-4 | 150.72 | Flammable, corrosive liquid | Sigma-Aldrich |
| Dimethylamine (40% in H₂O) | 124-40-3 | 45.08 | Flammable, corrosive | Fisher Scientific |
| Triethylamine | 121-44-8 | 101.19 | Flammable, corrosive liquid | Sigma-Aldrich |
| Anhydrous Diethyl Ether | 60-29-7 | 74.12 | Highly flammable liquid | Sigma-Aldrich |
| 3-Butenenitrile (Allyl Cyanide) | 109-75-1 | 67.09 | Flammable, toxic liquid | Sigma-Aldrich |
| Karstedt's Catalyst (in xylene) | 68478-92-2 | (Variable) | Pt(0) complex, air-sensitive | Heraeus |
| Anhydrous Toluene | 108-88-3 | 92.14 | Flammable liquid | Sigma-Aldrich |
Stage 1: Synthesis of Diisopropyl(dimethylamino)silane
Procedure:
-
To a flame-dried, three-necked, 500 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet, add chlorodiisopropylsilane (30.15 g, 0.2 mol) and anhydrous diethyl ether (200 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
In a separate beaker, prepare a solution of dimethylamine (from a 40% aqueous solution, carefully distilled to obtain the anhydrous amine, 18.04 g, 0.4 mol) and triethylamine (22.26 g, 0.22 mol) in anhydrous diethyl ether (100 mL).
-
Slowly add the dimethylamine/triethylamine solution to the stirred chlorodiisopropylsilane solution via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C. A white precipitate of triethylammonium chloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Filter the reaction mixture under a nitrogen atmosphere to remove the triethylammonium chloride precipitate. Wash the precipitate with anhydrous diethyl ether (2 x 50 mL).
-
Combine the filtrate and washings. Remove the solvent by rotary evaporation under reduced pressure.
-
Distill the crude product under reduced pressure to obtain diisopropyl(dimethylamino)silane as a colorless liquid.
Stage 2: Synthesis of 4-[(dimethylamino)bis(1-methylethyl)silyl]butanenitrile
Procedure:
-
To a flame-dried, 250 mL Schlenk flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add diisopropyl(dimethylamino)silane (15.93 g, 0.1 mol) and anhydrous toluene (100 mL).
-
Add 3-butenenitrile (7.38 g, 0.11 mol).
-
Add Karstedt's catalyst (10-20 ppm Pt loading, typically a few drops of a 2% solution in xylene).
-
Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by GC-MS or TLC. The disappearance of the Si-H peak in the IR spectrum (around 2100-2200 cm⁻¹) is a good indicator of reaction completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and any unreacted starting materials by rotary evaporation under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 4-[(dimethylamino)bis(1-methylethyl)silyl]butanenitrile as a colorless to pale yellow oil.
Characterization of the Final Product
The identity and purity of the synthesized 4-[(dimethylamino)bis(1-methylethyl)silyl]butanenitrile should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 2.3-2.5 ppm (t, 2H): Methylene group adjacent to the nitrile (-CH₂-CN).
-
δ 2.2-2.3 ppm (s, 6H): N-methyl groups (-N(CH₃)₂).
-
δ 1.5-1.7 ppm (m, 2H): Methylene group (-CH₂-CH₂-CN).
-
δ 0.9-1.1 ppm (m, 14H): Isopropyl methyl and methine protons (-CH(CH₃)₂).
-
δ 0.6-0.8 ppm (t, 2H): Methylene group attached to silicon (Si-CH₂-).
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 119-120 ppm: Nitrile carbon (-C≡N).
-
δ 38-40 ppm: N-methyl carbons (-N(CH₃)₂).
-
δ 20-22 ppm: Methylene carbon adjacent to the nitrile (-CH₂-CN).
-
δ 18-20 ppm: Isopropyl methyl carbons (-CH(CH₃)₂).
-
δ 16-18 ppm: Methylene carbon (-CH₂-CH₂-CN).
-
δ 12-14 ppm: Methylene carbon attached to silicon (Si-CH₂-).
-
δ 10-12 ppm: Isopropyl methine carbons (-CH(CH₃)₂).
-
-
Infrared (IR) Spectroscopy (neat, cm⁻¹):
-
2950-2850: C-H stretching of alkyl groups.
-
2245-2255: C≡N stretching of the nitrile group.[4]
-
1250-1260: Si-C stretching.
-
1050-1070: Si-N stretching.
-
-
Mass Spectrometry (EI-MS):
-
Calculation of the exact mass of the molecular ion ([M]⁺) should be consistent with the molecular formula C₁₂H₂₆N₂Si.
-
Safety and Handling Precautions
This synthesis involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.
-
Chlorosilanes: Chlorodiisopropylsilane is flammable, corrosive, and reacts violently with water to produce HCl gas.[5] Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[6][7]
-
Dimethylamine: This is a flammable, corrosive, and toxic substance with a strong, unpleasant odor.[8][9][10][11][12] Handle in a well-ventilated fume hood and wear appropriate PPE.
-
3-Butenenitrile (Allyl Cyanide): This compound is flammable and highly toxic if swallowed or inhaled.[13] It can cause skin and eye irritation. Avoid contact and inhalation.
-
Karstedt's Catalyst: Platinum catalysts can be toxic and should be handled with care. Avoid inhalation of aerosols and skin contact.
-
General Precautions: All reactions should be conducted under an inert atmosphere (nitrogen or argon) due to the moisture sensitivity of the reagents. Use flame-dried glassware.
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 4-[(dimethylamino)bis(1-methylethyl)silyl]butanenitrile. By employing a standard nucleophilic substitution followed by a highly efficient platinum-catalyzed hydrosilylation, the target compound can be obtained in good yield and high purity. The mechanistic insights and detailed protocols provided herein should serve as a valuable resource for researchers in organic synthesis, materials science, and medicinal chemistry.
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